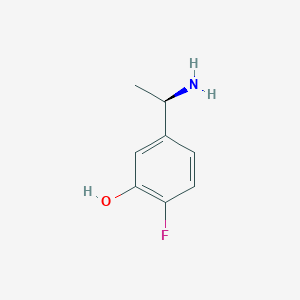
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-fluoro-3-iodobenzene.
Formation of Intermediate: The intermediate compound can be formed through a series of reactions including halogenation, nitration, and reduction.
Amino Acid Formation: The key step involves the formation of the amino acid moiety, which can be achieved through methods such as the Strecker synthesis or via the use of chiral catalysts to ensure the correct stereochemistry.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid moiety.
Coupling Reactions: The fluorine and iodine atoms make the compound suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
Medically, (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with biological molecules. The fluorine and iodine atoms can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Lacks the iodine atom, which can affect its reactivity and binding properties.
(S)-2-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: The position of the iodine atom is different, which can influence the compound’s chemical behavior.
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClFINO2 |
|---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
FMOYGXXPDGVWRC-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)




![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)







